molecular formula C21H32N4O3 B2847343 N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-18-4

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2847343
CAS No.: 922557-18-4
M. Wt: 388.512
InChI Key: FCXBHZVWQCEQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a tert-butyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked via a morpholinoethyl chain. These compounds are typically designed to interact with taste receptors, such as the human TAS1R1/TAS1R3 umami receptor, to enhance savory flavors in food products .

Properties

IUPAC Name

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXBHZVWQCEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Metabolic Pathways

  • Metabolism likely involves oxidation of aromatic or heterocyclic rings .
  • This compound: While direct data are absent, the morpholino group may undergo oxidative dealkylation, and the indoline ring could be subject to cytochrome P450-mediated oxidation. The tert-butyl group may resist hydrolysis, prolonging metabolic stability .

Toxicity Data

  • S336 (No. 1768): No observed adverse effect level (NOEL) = 100 mg/kg/day in 93-day rat studies .
  • Analog No. 1769: Shares a similar oxalamide backbone but exhibits a lower NOEL (8 mg/kg/day), highlighting the impact of substituents on toxicity .

Regulatory and Commercial Considerations

  • S336: Approved globally for use in sauces, snacks, and frozen foods due to its potency (10–100× stronger than monosodium glutamate) and favorable safety profile .
  • Target Compound: Lacks regulatory evaluation in the provided evidence.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, morpholine protons at 3.5–3.7 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 422.53 for C24H30N4O3) and purity (>95%) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) .

How is the biological activity of this compound initially screened in academic research?

Q. Basic

  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
    • Antimicrobial : Broth microdilution to assess MIC against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition at 10–100 µM) .

What advanced methodologies are used to study its mechanism of action?

Q. Advanced

  • Target Identification :
    • Pull-down assays : Biotinylated analogs capture binding proteins from cell lysates .
    • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified receptors (e.g., KD values) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify modulated pathways (e.g., apoptosis or MAPK signaling) .

How do structural modifications (e.g., substituent variations) lead to contradictions in reported biological activities?

Q. Advanced

  • Substituent Effects :
    • Morpholino vs. Piperidine : Morpholino groups enhance solubility but reduce CNS penetration compared to piperidine .
    • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF3) improve enzyme inhibition but may reduce cellular uptake .
      Case Study : Replacement of p-tolyl with benzo[d][1,3]dioxole increased anticancer activity (IC50 from 15 µM to 8 µM) but lowered metabolic stability .

How can computational modeling guide the optimization of this compound?

Q. Advanced

  • Molecular Docking : Predicts binding poses to targets (e.g., HIV-1 protease or kinases) using AutoDock Vina .
  • MD Simulations : Assesses conformational stability in lipid bilayers (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models : Relates substituent electronic parameters (Hammett σ) to bioactivity .

What challenges arise during purification, and how are they addressed?

Q. Basic

  • Impurity Profile : Byproducts from incomplete coupling (e.g., tert-butyl deprotection) require gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Solubility Issues : Use of DMSO or DMF for dissolving polar intermediates, followed by precipitation in cold ether .

How do physical properties (e.g., solubility, stability) impact experimental design?

Q. Basic

  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (e.g., 10 mM) for in vitro assays .
  • Stability : Degradation under acidic conditions (pH <3) limits oral bioavailability; stability studies via HPLC at 37°C over 72 hours .

What strategies are used to evaluate enzymatic inhibition and selectivity?

Q. Advanced

  • Kinetic Assays : Measures Ki values using Lineweaver-Burk plots (e.g., for sEH inhibition) .
  • Selectivity Panels : Screens against >50 kinases or proteases to identify off-target effects .

How is in vivo efficacy assessed, and what models are relevant?

Q. Advanced

  • Xenograft Models : Subcutaneous tumor implants in nude mice (e.g., 50 mg/kg oral dosing, biweekly tumor volume measurement) .
  • PK/PD Studies : Plasma half-life determination via LC-MS/MS; tissue distribution in liver/kidney .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.